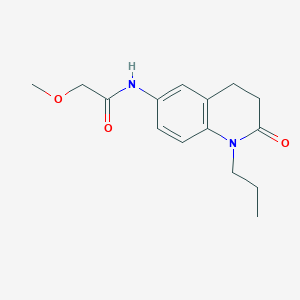

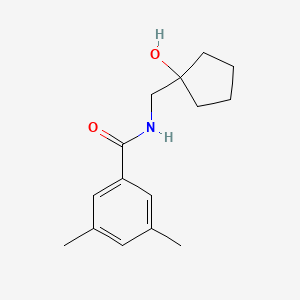

![molecular formula C15H11ClN2OS2 B2524030 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896347-91-4](/img/structure/B2524030.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C15H11ClN2OS2 and its molecular weight is 334.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Supramolecular Gelators

Research has shown that derivatives of N-(thiazol-2-yl)benzamide, including those with similar structures to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, can act as new series of supramolecular gelators. The study by Yadav and Ballabh (2020) focused on elucidating the role of methyl functionality and multiple non-covalent interactions on gelation behavior. Specifically, certain derivatives displayed gelation towards ethanol/water and methanol/water mixtures, driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions, demonstrating the compound's utility in creating stable gel networks (Yadav & Ballabh, 2020).

Synthesis of Complexes

Adhami et al. (2012) conducted a study on the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its complexes with Ni and Pd. This research highlights the chemical versatility of benzamide derivatives in forming new bonds between sulfur and nitrogen atoms, creating a five-membered ring. The synthesized oxo thiadiazolo benzamide and its metal complexes were characterized by various spectroscopic methods, offering insights into the structure and potential applications in coordination chemistry (Adhami et al., 2012).

Anticancer Evaluation

Tiwari et al. (2017) explored the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This study underscores the potential of this compound derivatives in developing new anticancer agents. The compounds showed promising GI50 values comparable to standard drugs, with molecular docking suggesting a probable mechanism of action (Tiwari et al., 2017).

Antimicrobial Properties

Gilani et al. (2016) synthesized a series of thiazolidin-4-ones and azetidin-2-ones from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, investigating their antimicrobial properties. This study revealed moderate to good inhibition against various pathogenic bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents. The azetidin-2-ones derivatives, in particular, were found to be more active than thiazolidin-4-ones derivatives (Gilani et al., 2016).

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWSMJJDNGZDPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2523947.png)

![2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2523951.png)

![4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523953.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2523954.png)

![N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2523955.png)

![3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2523962.png)